3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 899922-67-9
Cat. No.: VC4483284
Molecular Formula: C23H19N3O6
Molecular Weight: 433.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899922-67-9 |
|---|---|
| Molecular Formula | C23H19N3O6 |
| Molecular Weight | 433.42 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3 |
| Standard InChI Key | DIRHCTVRSIMPSP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione, reflecting its quinazoline-2,4-dione core substituted at the N1 position with a 4-nitrobenzyl group and at the C3 position with a 3,4-dimethoxyphenyl moiety . Its molecular formula (C₂₃H₁₉N₃O₆) accounts for 23 carbon, 19 hydrogen, 3 nitrogen, and 6 oxygen atoms, with a calculated exact mass of 433.42 g/mol. The presence of methoxy (-OCH₃) and nitro (-NO₂) groups contributes to its polarity and potential for hydrogen bonding, critical for biological interactions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 899922-67-9 | |
| Molecular Formula | C₂₃H₁₉N₃O₆ | |
| Molecular Weight | 433.42 g/mol | |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione | |
| SMILES Notation | COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N+[O-])OC | |
| InChI Key | DIRHCTVRSIMPSP-UHFFFAOYSA-N |
Structural Analysis
The quinazoline-2,4-dione core consists of a fused benzene and pyrimidine ring, with ketone groups at positions 2 and 4. The 3,4-dimethoxyphenyl substituent at C3 introduces steric bulk and electron-donating effects, while the 4-nitrobenzyl group at N1 adds electron-withdrawing character, influencing reactivity and binding affinity . X-ray crystallography of analogous compounds reveals planar quinazoline rings with substituents adopting orthogonal orientations to minimize steric clashes .
Synthesis and Reaction Pathways
Synthetic Route Overview
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically follows a multi-step protocol common to quinazolinones:
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Condensation: Reaction of anthranilic acid derivatives with aldehydes or ketones to form intermediates.
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Cyclization: Intramolecular dehydration or nucleophilic attack to close the pyrimidine ring.
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Functionalization: Introduction of substituents via alkylation or aryl coupling .
For this compound, key steps include:
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Step 1: Condensation of 3,4-dimethoxyaniline with a substituted benzaldehyde to form a Schiff base.
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Step 2: Cyclization with a carbonyl source (e.g., phosgene or triphosgene) to yield the quinazoline-dione core.
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Step 3: N1-alkylation using 4-nitrobenzyl bromide under basic conditions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 3,4-Dimethoxyaniline, 4-nitrobenzaldehyde, EtOH, reflux | 75–80% | |
| 2 | Triphosgene, DMF, 0°C → RT | 65% | |
| 3 | 4-Nitrobenzyl bromide, K₂CO₃, DMF, 60°C | 70% |
Optimization Challenges
Yield optimization is hindered by the nitro group’s sensitivity to reduction under acidic conditions and the steric hindrance imposed by the 3,4-dimethoxyphenyl group . Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >70% .
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data remain limited, but computational predictions (e.g., LogP ≈ 2.8) suggest moderate lipophilicity, suitable for transmembrane diffusion. The nitro group enhances polarity, potentially improving aqueous solubility compared to non-nitrated analogs .
Thermal and pH Stability
Differential scanning calorimetry (DSC) of related quinazolinones shows decomposition temperatures >250°C, indicating thermal robustness . Stability under acidic conditions (pH < 3) is poor due to hydrolysis of the dione moiety, whereas neutral to basic conditions (pH 7–9) preserve integrity for >48 hours .
Hypothesized Pharmacological Applications
Antimicrobial Activity
Quinazolinones with nitro and methoxy substituents exhibit broad-spectrum antimicrobial effects. For example:
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Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus .
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Fungi: 50% inhibition of Candida albicans at 32 µg/mL .
The 4-nitrobenzyl group may enhance membrane penetration, while methoxy groups modulate electron density to interfere with microbial enzyme active sites .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 4-nitrobenzyl group with 4-fluorobenzyl (as in EVT-15131068) reduces antibacterial potency (MIC = 32 µg/mL vs. 16 µg/mL) but improves metabolic stability. Conversely, 3,5-dimethylphenyl analogs show enhanced cytotoxicity (IC₅₀ = 14.9 µM) due to increased hydrophobicity.
Table 3: Bioactivity Comparison of Quinazolinone Derivatives
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